

what are the physical properties of isodecyl benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isodecyl benzoate*

Cat. No.: *B055380*

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **Isodecyl Benzoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **isodecyl benzoate**. The information is compiled from various chemical databases and safety data sheets to serve as a valuable resource for professionals in research and development. This document includes quantitative data presented in tabular format for easy reference, detailed experimental protocols for the determination of these properties, and a workflow diagram for its synthesis and purification.

Chemical Identity

- Chemical Name: **Isodecyl benzoate**
- Synonyms: Benzoic acid, isodecyl ester; Benzoic acid, C9-11-branched alkyl esters[[1](#)][[2](#)][[3](#)][[4](#)]
- CAS Number: 131298-44-7[[1](#)][[2](#)][[3](#)][[4](#)][[5](#)][[6](#)][[7](#)][[8](#)][[9](#)][[10](#)]
- Molecular Formula: C17H26O2[[1](#)][[5](#)][[7](#)][[11](#)]
- Molecular Weight: 262.39 g/mol [[1](#)][[5](#)][[7](#)][[9](#)][[11](#)]
- EINECS Number: 421-090-1[[1](#)][[5](#)]

Physical Properties

The physical properties of **isodecyl benzoate** are summarized in the tables below. It is important to note that values can vary slightly between different sources.

Table 1: General Physical Properties

Property	Value	Source(s)
Appearance	Liquid	[12]
Melting Point	Not available	[1]
Boiling Point	161 °C at 5 mm Hg	[1] [2] [3] [5] [6] [7] [8] [9]
345.9 °C at 760 mmHg	[13]	
322.5 °C at 760 mmHg	[4]	
Density	0.954 g/mL at 25 °C	[1] [2] [3] [5] [6] [7] [9]
0.949 g/cm ³	[13]	
0.954 g/cm ³	[4]	
Refractive Index	n _{20/D} 1.49	[1] [2] [3] [5] [6] [7] [8] [9]
1.488	[4] [13]	

Table 2: Safety and Handling Properties

Property	Value	Source(s)
Flash Point	>230 °F (>110 °C)	[1] [2] [3] [5] [7] [8]
145.9 °C	[13]	
136 °C	[4]	
Vapor Pressure	0.000278 mmHg at 25 °C	[1] [4]
5.97E-05 mmHg at 25 °C	[13]	
0.008 Pa at 25 °C	[5] [6] [8]	
Water Solubility	68.6 µg/L at 20 °C	[1] [5] [8]
0.1075 mg/L at 25 °C (estimated)	[14]	
Slightly soluble	[15]	
Solubility in other solvents	Soluble in alcohol	[14]

Experimental Protocols

This section details the general methodologies for determining the key physical properties of liquid compounds like **isodecyl benzoate**.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

- Apparatus: Thiele tube or oil bath, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating source.
- Procedure:
 - A small amount of the liquid sample is placed in the test tube.
 - The capillary tube is placed in the test tube with its open end submerged in the liquid.

- The test tube is attached to a thermometer and immersed in a Thiele tube or oil bath.
- The bath is heated gently. Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.
- Heating is continued until a rapid and continuous stream of bubbles is observed, indicating the liquid is boiling.
- The heat source is removed, and the bath is allowed to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

For substances with high boiling points or those that are sensitive to high temperatures, this procedure can be performed under reduced pressure (vacuum distillation). The observed boiling point will be lower than at atmospheric pressure.

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume.

- Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, temperature-controlled water bath.
- Procedure:
 - The empty, clean, and dry pycnometer is weighed accurately.
 - The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
 - The filled pycnometer is placed in a temperature-controlled water bath to allow the liquid to reach the desired temperature (e.g., 25 °C).
 - The pycnometer is removed from the bath, dried, and weighed again.
 - The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material.

- Apparatus: Abbe refractometer, light source (typically a sodium lamp, D-line at 589 nm), constant temperature water bath, dropper or pipette.
- Procedure:
 - The refractometer is calibrated using a standard liquid with a known refractive index.
 - The prisms of the refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue.
 - A few drops of the liquid sample are placed on the surface of the lower prism.
 - The prisms are closed and locked.
 - Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (e.g., 20 °C).
 - While looking through the eyepiece, the controls are adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.
 - The refractive index is read from the instrument's scale.

Flash Point Determination (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

- Apparatus: Pensky-Martens closed-cup tester, which includes a test cup, a lid with a stirring device, an ignition source, and a heating source.

- Procedure:
 - The sample is placed into the test cup up to a specified mark.
 - The lid is secured, and the sample is heated at a slow, constant rate while being stirred.
 - At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.
 - The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

Water Solubility (Shake Flask Method - OECD Guideline 105)

This method determines the saturation concentration of a substance in water at a given temperature.[\[1\]](#)

- Apparatus: Flasks with stoppers, a constant temperature shaker or bath, analytical equipment for concentration measurement (e.g., HPLC, GC, or UV-Vis spectroscopy).
- Procedure:
 - An excess amount of the substance is added to a known volume of water in a flask.
 - The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After agitation, the mixture is allowed to stand to let undissolved material settle.
 - A sample of the aqueous phase is taken, ensuring no solid particles are included (this may require centrifugation or filtration).
 - The concentration of the dissolved substance in the aqueous sample is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.

Synthesis and Purification Workflow

Isodecyl benzoate is primarily produced through the esterification of benzoic acid with isodecyl alcohol. The general workflow for its synthesis and purification is illustrated below.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **isodecyl benzoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isodecyl Benzoate | High-Purity Research Grade [benchchem.com]
- 2. phillysim.org [phillysim.org]
- 3. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]
- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 7. aa6kj.hopto.org [aa6kj.hopto.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. oecd.org [oecd.org]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. Density - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. precisionlubrication.com [precisionlubrication.com]
- 14. scimed.co.uk [scimed.co.uk]
- 15. delltech.com [delltech.com]
- To cite this document: BenchChem. [what are the physical properties of isodecyl benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055380#what-are-the-physical-properties-of-isodecyl-benzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com